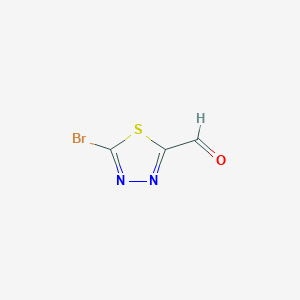
1-(5-chloro-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 5-position of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature control, and purification steps are crucial to obtaining high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
1-(1H-pyrrol-2-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Acetylpyrrole: Similar structure but without the chlorine atom, leading to different reactivity and applications.
2-Chloro-1-(1H-pyrrol-1-yl)ethanone: Chlorine atom at a different position, resulting in distinct chemical properties and reactivity.
Uniqueness: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the chlorine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This structural feature allows for specific interactions in chemical reactions and biological systems that are not possible with its non-chlorinated counterparts.
Propiedades
Fórmula molecular |
C6H6ClNO |
|---|---|
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
1-(5-chloro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 |
Clave InChI |
IFULTHBJBKOHFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)

![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)









